4-(Piperazin-1-yl)thieno[3,2-c]pyridine chemical properties
4-(Piperazin-1-yl)thieno[3,2-c]pyridine chemical properties
An In-Depth Technical Guide to 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
This guide provides a comprehensive technical overview of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, analytical characterization, and established pharmacological profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Pharmacological Interest
The thieno[3,2-c]pyridine core is a fused heterocyclic system that has garnered considerable attention as a "privileged scaffold" in drug discovery.[1] Its unique electronic and structural properties make it a versatile building block for compounds targeting a range of biological pathways. When combined with a piperazine moiety—another structure renowned for its prevalence in centrally active agents—the resulting molecule, 4-(Piperazin-1-yl)thieno[3,2-c]pyridine, emerges as a potent pharmacophore.[2][3]
This compound is a key member of the arylpiperazine class, which is known to interact with various neurotransmitter receptors. Initial and subsequent studies have primarily focused on its potential as an antipsychotic agent, driven by its distinct effects on serotonergic and dopaminergic systems.[2][4] This guide aims to consolidate the available technical data to provide a foundational understanding of this molecule for further research and development.
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these parameters is critical for designing experiments, formulating drug products, and predicting pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃S | PubChem CID 10966027[5] |
| Molecular Weight | 219.31 g/mol | PubChem CID 10966027[5] |
| IUPAC Name | 4-piperazin-1-ylthieno[3,2-c]pyridine | PubChem CID 10966027[5] |
| CAS Number | 106261-27-2 | PubChem CID 10966027[5] |
| Monoisotopic Mass | 219.08301860 Da | PubChem CID 10966027[5] |
| XLogP3-AA (LogP) | 1.7 | PubChem CID 10966027[5] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 10966027[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 10966027[5] |
| Rotatable Bond Count | 1 | PubChem CID 10966027[5] |
| Topological Polar Surface Area | 44.1 Ų | PubChem CID 10966027[5] |
| Solubility | Piperazine is freely soluble in water.[6][7] | General Knowledge |
Causality Insight: The calculated LogP value of 1.7 suggests a balanced lipophilicity, which is often a desirable trait for central nervous system (CNS) drug candidates. This balance allows the molecule to be soluble enough for formulation while retaining the ability to cross the blood-brain barrier.[4] The presence of both hydrogen bond donors (the secondary amine in piperazine) and acceptors (the pyridine nitrogen and the other piperazine nitrogen) influences its solubility and potential for receptor interactions.
Synthesis and Reactivity
The synthesis of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine is typically achieved through a multi-step process culminating in a nucleophilic aromatic substitution.
General Synthetic Pathway
The construction of the thieno[3,2-c]pyridine scaffold often begins with a suitable thiophene derivative. A common approach involves the Vilsmeier-Haack formylation of a thiophenecarboxaldehyde to build the fused pyridine ring.[4] The key final step for introducing the piperazine moiety is the displacement of a leaving group, typically a halogen, from the 4-position of the thieno[3,2-c]pyridine core.
Caption: General synthetic workflow for 4-(Piperazin-1-yl)thieno[3,2-c]pyridine.
Experimental Protocol: Nucleophilic Substitution
The following protocol is a representative method based on established procedures for synthesizing arylpiperazine derivatives.[2][8]
Objective: To synthesize 4-(Piperazin-1-yl)thieno[3,2-c]pyridine from 4-chloro-thieno[3,2-c]pyridine.
Materials:
-
4-chloro-thieno[3,2-c]pyridine
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., Ethanol, DMF)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-thieno[3,2-c]pyridine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add an excess of anhydrous piperazine (e.g., 3-5 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated in situ. Alternatively, a stoichiometric amount of piperazine can be used with an external base like triethylamine (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 20-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., Dichloromethane) and a saturated aqueous solution (e.g., NaHCO₃ or NaCl).[9]
-
Extraction & Drying: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure 4-(Piperazin-1-yl)thieno[3,2-c]pyridine.
Trustworthiness & Causality: Using an excess of piperazine or an added base is crucial to drive the reaction to completion by neutralizing the acidic byproduct, which could otherwise protonate the piperazine nucleophile, rendering it unreactive. The anhydrous conditions prevent unwanted side reactions involving water.
Reactivity
The reactivity of the molecule is dictated by its constituent parts:
-
Piperazine Moiety: The secondary amine (N-H) is a nucleophilic center and a site for further derivatization. It can readily undergo N-alkylation or N-acylation to generate a library of analogues with potentially modulated pharmacological properties.[10][11]
-
Thieno[3,2-c]pyridine Core: The fused aromatic system can undergo electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient and deactivating. The thiophene ring is more susceptible to electrophilic attack. The entire core is also susceptible to oxidation under strong conditions.[12]
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic methods is employed.
Caption: Standard workflow for purification and characterization.
Spectroscopic Data (Predicted and Reported)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thienopyridine core and the aliphatic protons of the piperazine ring. A broad singlet corresponding to the N-H proton of the piperazine would also be present, which is exchangeable with D₂O. For similar piperazine-substituted heterocycles, the piperazine protons typically appear as two multiplets (or broad singlets) in the 2.8-3.9 ppm range.[11][13]
-
¹³C NMR: The carbon spectrum would show signals in the aromatic region for the thienopyridine carbons and in the aliphatic region (typically 45-55 ppm) for the piperazine carbons.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₃N₃S with a calculated monoisotopic mass of 219.0830 Da.[5]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching (around 3200-3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), and aromatic C=C/C=N stretching (1500-1600 cm⁻¹).[15]
Chromatographic Methods
Protocol: Purity Assessment by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the purity of small organic molecules.[16]
System:
-
Column: Octadecyl silane (C18), e.g., 250 x 4.0 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 2-3). The acidic pH ensures the piperazine moiety is protonated, leading to better peak shape.
-
Detection: UV spectrophotometer, monitoring at a wavelength of maximum absorbance (e.g., ~239 nm, though this requires experimental determination).[16]
-
Internal Standard: A stable, structurally unrelated compound like phenacetin can be used for quantitative analysis.[16]
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase or HCl 0.01 M).[16]
-
Perform serial dilutions to establish a calibration curve for linearity assessment.
-
Inject the sample onto the equilibrated HPLC system.
-
Elute using a predefined gradient (e.g., 10% to 90% Acetonitrile over 20 minutes).
-
Integrate the peak area of the analyte to determine purity (as area %) or quantify against the calibration curve.
Pharmacological Profile and Biological Activity
The primary therapeutic potential of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine identified in the literature is as an antipsychotic agent.[2]
Mechanism of Action
The compound and its derivatives exhibit a complex interaction with key CNS receptors. Unlike typical antipsychotics that are potent dopamine D2 receptor antagonists, this thienopyridine derivative shows weak affinity for the D2 receptor.[2] Its activity is primarily mediated through strong interactions with serotonin receptors.
Caption: Receptor binding profile of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine.
Preclinical Evidence
-
Receptor Binding: Studies have shown potent affinity for both serotonin 5-HT1 and 5-HT2 receptors.[2]
-
In Vivo Activity: The compound demonstrated significant activity in animal models predictive of antipsychotic efficacy, including the blockade of apomorphine-induced stereotypy and climbing behaviors.[2] It was also active in conditioned avoidance response tests.[2]
-
Electrophysiology: Electrophysiological studies indicated that the molecule has distinct effects on dopamine neurons in the A9 (nigrostriatal) and A10 (mesolimbic) areas of the brain, further supporting a unique mechanism of action compared to other antipsychotics.[2]
This pharmacological profile suggests that 4-(Piperazin-1-yl)thieno[3,2-c]pyridine acts as an "atypical" antipsychotic, with its effects likely arising from a primary modulation of the serotonin system rather than a direct, potent blockade of dopamine receptors. This is a desirable profile that could lead to a reduced incidence of extrapyramidal side effects.
Safety and Handling
According to the UN GHS classification data available, this compound should be handled with appropriate care.[5]
-
Hazards:
-
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
4-(Piperazin-1-yl)thieno[3,2-c]pyridine is a well-defined chemical entity with a compelling pharmacological profile. Its synthesis is achievable through standard organic chemistry techniques, and its properties are amenable to thorough analytical characterization. The dual presence of the thienopyridine scaffold and the reactive piperazine handle makes it an excellent starting point for medicinal chemistry campaigns. Its potent interaction with serotonin receptors, coupled with weak D2 affinity, marks it as a promising lead structure for the development of novel atypical antipsychotics with potentially improved side-effect profiles. Further investigation into its structure-activity relationships and pharmacokinetic properties is warranted to fully exploit its therapeutic potential.
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